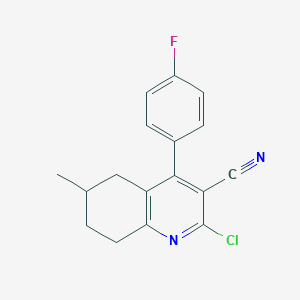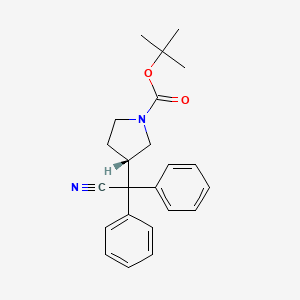![molecular formula C10H11BrClN3 B11834138 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine, chlorine, and isobutyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of steps involving halogenation and alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are involved in cancer proliferation.
Biology: The compound is used in studying cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: It can be utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation and survival . The compound’s structure allows it to fit into the active site of the kinase, blocking the binding of endogenous ligands and ATP .
Comparison with Similar Compounds
- 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
- 6-Chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Comparison: Compared to these similar compounds, 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms along with an isobutyl group. This combination of substituents can enhance its biological activity and specificity towards certain molecular targets. Additionally, the isobutyl group can influence the compound’s solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
5-bromo-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C10H11BrClN3/c1-6(2)5-15-10-7(4-13-15)3-8(11)9(12)14-10/h3-4,6H,5H2,1-2H3 |
InChI Key |
DEYZKHQMPACILC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=NC(=C(C=C2C=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



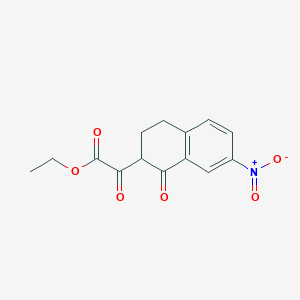

![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
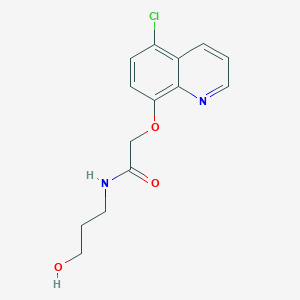
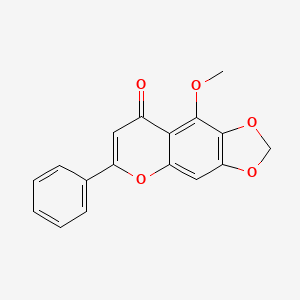
![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
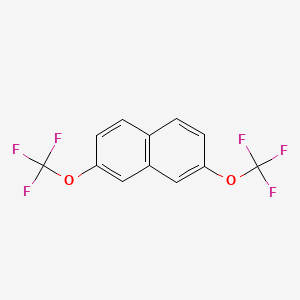
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)

